molecular formula C7H11N3O2 B13510062 Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate

Cat. No.: B13510062
M. Wt: 169.18 g/mol
InChI Key: KVZVFTPFVLIYPY-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of 3-amino-1,5-dimethylpyrazole with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-amino-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3,(H2,8,9)

InChI Key

KVZVFTPFVLIYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)N)C(=O)OC

Origin of Product

United States

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